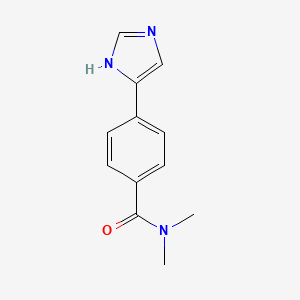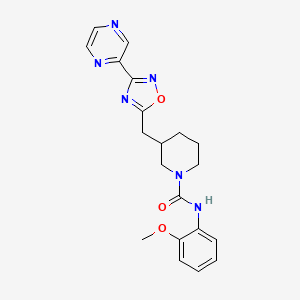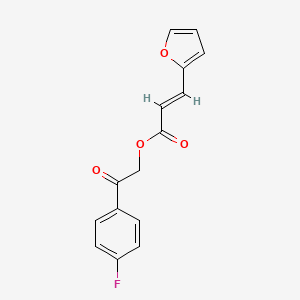
(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acrylate and is commonly used in the synthesis of diverse organic molecules. In
Mechanism of Action
The mechanism of action of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate is not well understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to possess anti-inflammatory and antiviral properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate have been studied in vitro and in vivo. Studies have shown that this compound can inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. In addition, this compound has been shown to inhibit the replication of various viruses such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Advantages and Limitations for Lab Experiments
The advantages of using (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate in lab experiments include its high yield, ease of synthesis, and versatility in the synthesis of diverse organic molecules. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the study of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the study of the mechanism of action of this compound to better understand its potential applications in various fields. In addition, future studies could explore the potential of this compound as a fluorescent dye for bioimaging applications.
Synthesis Methods
The synthesis of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate involves the reaction of 2-furoic acid and 4-fluorobenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction mixture is then treated with ethyl acetoacetate to yield the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been used as a starting material for the synthesis of diverse organic molecules such as anti-cancer agents, anti-inflammatory agents, and antiviral agents. In addition, this compound has been used in the synthesis of fluorescent dyes for bioimaging applications.
properties
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c16-12-5-3-11(4-6-12)14(17)10-20-15(18)8-7-13-2-1-9-19-13/h1-9H,10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWPKJDIAPIVMQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


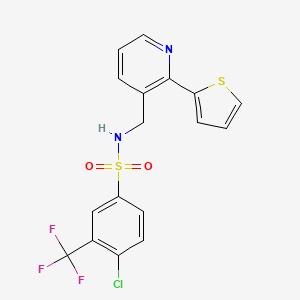
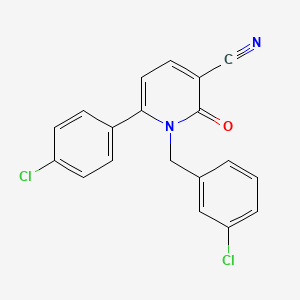
![N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2575474.png)

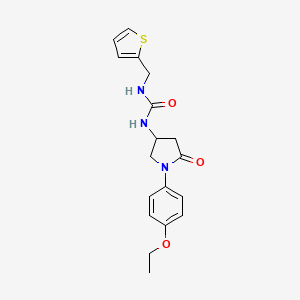
![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate](/img/structure/B2575478.png)
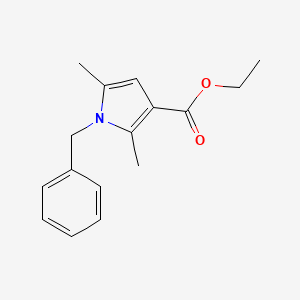
![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2575483.png)
![1-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2575485.png)
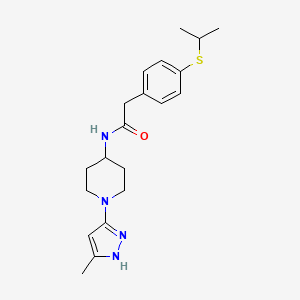
![3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2575487.png)
